molecular formula C17H15N3O3 B4540211 N-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B4540211
M. Wt: 309.32 g/mol
InChI Key: KMYBPSANNDFDNO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both phenolic and quinazolinone moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Acylation Reaction: The quinazolinone core is then acylated with 2-(2-hydroxy-5-methylphenyl)acetic acid or its derivatives under suitable conditions, such as using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Dihydroquinazolinones.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and microbial infections.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The phenolic group may also contribute to antioxidant activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Such as 2-methyl-4(3H)-quinazolinone, which have similar core structures but different substituents.

    Phenolic Compounds: Such as 2-hydroxy-5-methylbenzoic acid, which share the phenolic moiety.

Uniqueness

N-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the combination of the quinazolinone and phenolic structures, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-6-7-15(21)14(8-11)19-16(22)9-20-10-18-13-5-3-2-4-12(13)17(20)23/h2-8,10,21H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYBPSANNDFDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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